4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile
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Overview
Description
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is an organic compound that features a benzonitrile group attached to a phenyl ring, which is further substituted with a diphenylarsanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile typically involves the following steps:
Formation of the Diphenylarsanyl Group: This can be achieved by reacting diphenylarsine chloride with a suitable phenyl derivative under controlled conditions.
Attachment to Benzonitrile: The diphenylarsanyl-substituted phenyl group is then coupled with benzonitrile through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the arsenic-containing group.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups to the benzonitrile moiety.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diphenylarsanyl group can form specific bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the diphenylarsanyl substitution.
Diphenylarsine derivatives: Compounds with similar arsenic-containing groups but different overall structures.
Uniqueness
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is unique due to the combination of the benzonitrile and diphenylarsanyl groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
CAS No. |
112681-07-9 |
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Molecular Formula |
C26H20AsN |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[(2-diphenylarsanylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C26H20AsN/c28-20-22-17-15-21(16-18-22)19-23-9-7-8-14-26(23)27(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-18H,19H2 |
InChI Key |
ZVCLMZBAFMXZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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